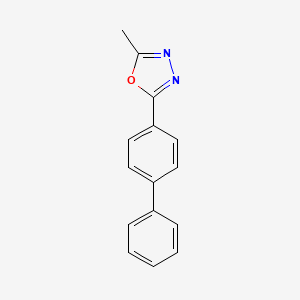![molecular formula C15H15N3O5S B7451083 5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid, commonly known as DPC or DPCPX, is a chemical compound that belongs to the class of xanthine derivatives. It is a potent and selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes. DPCPX has been extensively studied for its biochemical and physiological effects, and its potential therapeutic applications in various diseases.
作用機序
DPCPX selectively binds to the adenosine A1 receptor and blocks its activation by endogenous adenosine. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues and plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. By blocking the activation of the adenosine A1 receptor, DPCPX can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects, including the modulation of cardiovascular function, neurotransmission, inflammation, and metabolism. It has been shown to reduce blood pressure and heart rate in animal models, indicating its potential use in the treatment of hypertension. DPCPX has also been shown to modulate the release of neurotransmitters such as dopamine and acetylcholine, indicating its potential use in the treatment of neurological disorders. Additionally, DPCPX has been shown to have anti-inflammatory and anti-tumor effects, indicating its potential use in the treatment of inflammatory diseases and cancer.
実験室実験の利点と制限
DPCPX has several advantages as a research tool, including its high potency and selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor. However, its limitations include its low solubility in water and the potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the research on DPCPX, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of the role of the adenosine A1 receptor in various diseases, and the development of novel therapeutic strategies based on the modulation of this receptor. Additionally, the investigation of the potential off-target effects of DPCPX and the development of strategies to minimize these effects could lead to the development of safer and more effective drugs.
合成法
The synthesis of DPCPX involves several steps, including the reaction of 2-chloro-5-nitropyridine with 4-(dimethylsulfamoyl)aniline to form 5-nitro-2-(4-(dimethylsulfamoyl)phenyl)pyridine. This intermediate is then reduced with palladium on carbon to form 5-amino-2-(4-(dimethylsulfamoyl)phenyl)pyridine. The final step involves the reaction of this intermediate with ethyl chloroformate and sodium hydroxide to form DPCPX.
科学的研究の応用
DPCPX has been extensively used as a research tool to study the adenosine A1 receptor and its role in various physiological processes. It has been used in studies related to cardiovascular diseases, neurodegenerative diseases, and cancer. DPCPX has also been used to study the effects of caffeine, a non-selective adenosine receptor antagonist, on the human body.
特性
IUPAC Name |
5-[[4-(dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-18(2)24(22,23)12-6-4-11(5-7-12)17-14(19)10-3-8-13(15(20)21)16-9-10/h3-9H,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRYKSSRHWXFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-cyano-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7451004.png)
![3-cyano-N-[5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]benzenesulfonamide](/img/structure/B7451020.png)
![N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7451022.png)

![6-imidazol-1-yl-N-[(1-phenyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B7451032.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)
![2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile](/img/structure/B7451052.png)
![4-[[2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7451061.png)
![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)
